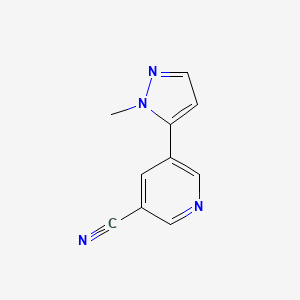

5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a pyrazole ring substituted with a methyl group and a nicotinonitrile moiety, making it a unique structure within the realm of heterocyclic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Nitrile Group Transformations

The nitrile moiety participates in:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions. For example, trichloromethylpyrazoles undergo methanolysis to yield carboxyalkyl derivatives (e.g., 3a , yield: 86%) .

-

Nucleophilic Addition : Reacts with amines or hydrazines to form amidines or tetrazoles.

Example :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanolysis | MeOH, reflux, 16 h | Methyl carboxyalkylpyrazole | 68–86% |

Pyrazole Ring Functionalization

The 1-methylpyrazole substituent undergoes:

-

Electrophilic Substitution : Halogenation or nitration at the electron-rich C-4 position.

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., Pd-catalyzed coupling to form biaryl systems) .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Arylpyridine-pyrazole | 52–83% |

Heterocyclic Annulation

The pyridine-pyrazole system facilitates cyclization to form fused heterocycles:

-

Pyrido[2,3-d]pyrimidines : Via Dimroth-like rearrangement of intermediates (e.g., 4c to 8 , yield: 82%) .

-

Pyrano-Pyrazoles : Cycloaddition with cinnamic acid derivatives under acidic catalysis .

Example :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimroth Rearrangement | Ethanol, reflux, 4 h | Pyrido[2,3-d]pyrimidine | 82% |

Regioselectivity and Mechanistic Insights

-

Nucleophilic Attack : The nitrile carbon in nicotinonitrile is susceptible to nucleophilic attack, as seen in the formation of pyrido-oxazines .

-

Solvent Effects : Methanol promotes methanolysis of trichloromethyl groups, while DMF/DMSO suppress pyrazole formation .

-

Substituent Influence : Electron-withdrawing groups (e.g., NO₂) on arylhydrazines reduce reaction yields (e.g., 3o , yield: 37%) .

Aplicaciones Científicas De Investigación

5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

5-amino-1H-pyrazole: A related compound with similar structural features but different functional groups.

1-methyl-5-aminopyrazole: Another similar compound used in organic synthesis and medicinal chemistry.

Uniqueness

5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile is unique due to its combination of a pyrazole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Actividad Biológica

5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring and a nitrile group attached to a nicotinic structure. This unique combination contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound can be attributed to its interactions with various molecular targets. It is believed to exert its effects through:

- Hydrogen Bonding : The nitrile and pyrazole groups can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity.

- π-π Interactions : The aromatic nature of the pyrazole allows it to engage in π-π stacking with aromatic residues, increasing specificity and potency against biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 30 | 0.0195 mg/mL |

| Staphylococcus aureus | 28 | 0.025 mg/mL |

These results indicate that the compound may be suitable for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against various fungal strains, yielding promising results:

| Fungal Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | 29 | 0.0048 |

| Aspergillus niger | 25 | 0.0098 |

These findings suggest that the compound could be effective in treating fungal infections .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological effects of this compound:

- In Vivo Studies : In animal models, the compound was administered at varying doses to evaluate its pharmacokinetic profile. Results indicated a rapid metabolism with a half-life of approximately 4.7 hours post-administration, suggesting that modifications may be necessary to enhance bioavailability .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the pyrazole position could significantly alter the potency of the compound against target pathogens. For instance, substituents that increased steric hindrance improved binding affinity .

- Computational Studies : Molecular docking simulations have illustrated favorable interactions between the compound and active sites of target proteins, supporting experimental findings regarding its efficacy .

Propiedades

IUPAC Name |

5-(2-methylpyrazol-3-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-14-10(2-3-13-14)9-4-8(5-11)6-12-7-9/h2-4,6-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVZJGIUGSBRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.